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Introduction: The Privileged Scaffold in Modern
Chemistry
The benzothiophene ring system, an aromatic heterocycle composed of a benzene ring fused

to a thiophene ring, stands as a "privileged structure" in medicinal chemistry and materials

science.[1][2] Its rigid, planar structure and electron-rich nature make it a versatile scaffold for

the development of a wide array of biologically active agents.[3] Notable pharmaceuticals

incorporating this core include the osteoporosis drug Raloxifene and the antifungal agent

Sertaconazole, highlighting its significance in drug discovery.[4][5]

The chemical reactivity of benzothiophene is governed by the interplay between the fused

benzene and thiophene rings. Generally, the thiophene moiety is more reactive towards

electrophiles than the benzene ring.[6] The C3 position is the most common site for

electrophilic substitution, a consequence of the stability of the resulting cationic intermediate.[6]

[7] Concurrently, the proton at the C2 position is the most acidic, making it susceptible to

deprotonation by strong bases, which is a key consideration for lithiation strategies.[4]

This guide provides an in-depth exploration of the principal strategies for functionalizing the

benzothiophene scaffold. Moving beyond a simple recitation of methods, we will delve into the

causality behind experimental choices, offering field-proven insights into electrophilic
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substitution, metal-catalyzed cross-coupling, and advanced C-H functionalization techniques.

Each section includes detailed protocols designed to be self-validating systems for researchers

in the lab.

Foundational Strategy: Electrophilic Substitution
Electrophilic substitution is the cornerstone of benzothiophene functionalization, providing a

direct and often high-yielding route to modify the heterocyclic ring. The inherent electronic

properties of the scaffold direct incoming electrophiles preferentially to the C3 position.[6][8]

This regioselectivity is a critical feature that chemists exploit to build molecular complexity from

a simple starting material. Halogenation, in particular, serves as a gateway reaction, installing a

versatile chemical handle for subsequent transformations.

Application Note: Regioselective Bromination at C3
The introduction of a bromine atom at the C3 position transforms the benzothiophene core into

a valuable intermediate for cross-coupling reactions. While elemental bromine can be used, it

often requires harsh conditions and can lead to side products. N-Bromosuccinimide (NBS) has

emerged as a superior reagent for this purpose. It is a mild, solid, and easy-to-handle source of

electrophilic bromine that enables highly regioselective C3 bromination under controlled

conditions, often providing near-quantitative yields.[9] The choice of a polar aprotic solvent like

acetonitrile facilitates the reaction while minimizing competitive pathways.

Protocol 1: Regioselective C3-Bromination of 2-
Methylbenzothiophene
This protocol describes the highly efficient and selective bromination at the C3 position of a

substituted benzothiophene using NBS.

Materials:

2-Methylbenzo[b]thiophene

N-Bromosuccinimide (NBS)

Acetonitrile (anhydrous)
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Dichloromethane

Water (deionized)

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane

Procedure:

Reaction Setup: To a round-bottom flask, add 2-methylbenzo[b]thiophene (500 mg, 3.4

mmol) and dissolve it in acetonitrile (5 mL).

Cooling: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere until

the temperature equilibrates to 0 °C. Causality: Initial cooling is essential to moderate the

exothermic reaction and prevent the formation of over-brominated or other side products.

Reagent Addition: Add NBS (630 mg, 3.5 mmol, ~1.03 equivalents) to the cooled solution in

one portion.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature.

Continue stirring for 30 minutes. The reaction can be monitored by TLC (Thin Layer

Chromatography) until the starting material is consumed.

Workup: Quench the reaction by adding water (10 mL). Extract the aqueous mixture with

dichloromethane (3 x 15 mL).

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium

sulfate. Filter the drying agent and remove the solvent under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with hexane, to yield 3-bromo-2-methylbenzo[b]thiophene as a white solid. (Expected yield:

~99%).

Visualization: Workflow for C3-Bromination
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Caption: Workflow for the regioselective C3-bromination of benzothiophene.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.benchchem.com/product/b158624?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Advanced C-C Bond Formation: Metal-Catalyzed
Cross-Coupling
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and

the functionalization of benzothiophenes is no exception.[10][3] Reactions like the Suzuki-

Miyaura coupling provide a powerful and versatile method for forming new carbon-carbon

bonds, enabling the connection of the benzothiophene core to a vast array of aryl or heteroaryl

partners.[11][12]

Application Note: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is

a cornerstone of modern synthetic chemistry.[13] Its power lies in its functional group tolerance,

mild reaction conditions, and the commercial availability of a wide range of boronic acids. A key

principle in its application is chemoselectivity. When a substrate contains multiple halide atoms,

such as 3-bromo-7-chloro-1-benzothiophene, the reaction can be directed to a specific site by

leveraging the differential reactivity of carbon-halide bonds in the catalytic cycle. The C-Br bond

is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Cl

bond, allowing for selective functionalization at the C3 position while leaving the C7-chloro

group intact for potential subsequent reactions.[13]

The success of this reaction hinges on the careful selection of four key components:

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective choices.

Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or more advanced

biarylphosphines (e.g., SPhos) are crucial. They stabilize the palladium center, enhance its

reactivity, and facilitate the key steps of the catalytic cycle.

Base: An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate

(Cs₂CO₃), is required to activate the boronic acid.

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is typically used

to dissolve both the organic and inorganic reagents.
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Protocol 2: Selective Suzuki Coupling of 3-Bromo-7-
chloro-1-benzothiophene
This protocol details a general procedure for the selective C-C bond formation at the C3

position of a di-halogenated benzothiophene.[13]

Materials:

3-bromo-7-chloro-1-benzothiophene

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane (degassed)

Water (degassed)

Ethyl acetate

Brine

Procedure:

Reaction Setup: In a reaction flask, combine 3-bromo-7-chloro-1-benzothiophene (1.0

mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%)

and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main

reaction flask.

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
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Degassing: Seal the flask and thoroughly degas the reaction mixture. This can be done by

bubbling argon or nitrogen through the solution for 15-20 minutes or by using three freeze-

pump-thaw cycles. Causality: Oxygen can oxidize and deactivate the Pd(0) active catalyst.

Rigorous removal of dissolved oxygen is critical for reaction efficiency and catalyst longevity.

Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously

for 12-24 hours, monitoring by TLC.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water

(20 mL).

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous

phase with ethyl acetate (2 x 15 mL).

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over

anhydrous sodium sulfate.

Purification: Filter and concentrate the solution. Purify the crude product by flash column

chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the pure 3-aryl-7-chloro-1-

benzothiophene.

Data Presentation: Typical Suzuki Coupling Parameters
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Parameter Reagent/Condition Molar Equiv./Value
Rationale & Field
Insights

Substrate
3-Bromo-7-chloro-1-

benzothiophene
1.0

C-Br bond is more

reactive than C-Cl in

oxidative addition.

Coupling Partner Arylboronic Acid 1.2 - 1.5

A slight excess

ensures complete

consumption of the

limiting halide.

Pd Catalyst
Pd(OAc)₂ or

Pd(PPh₃)₄
1-5 mol%

Pd(OAc)₂ is a stable

Pd(II) precatalyst;

Pd(PPh₃)₄ is an active

Pd(0) catalyst.

Ligand PPh₃ or SPhos 2-4 per Pd

Stabilizes the Pd

center and promotes

reductive elimination.

SPhos is often more

effective for

challenging

substrates.

Base K₂CO₃ or Cs₂CO₃ 2.0 - 3.0

Activates the boronic

acid for

transmetalation.

Cs₂CO₃ is stronger

and can accelerate

slow reactions.

Solvent 1,4-Dioxane / Water 4:1 v/v

Biphasic system

dissolves both organic

substrates and

inorganic base.

Temperature 80 - 100 °C - Provides sufficient

thermal energy to

drive the catalytic

cycle without
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degrading the catalyst

or reagents.[13]

Visualization: The Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Modern Strategies: Lithiation and Direct C-H
Functionalization
While classical methods are robust, modern synthetic chemistry prioritizes atom economy and

novel reactivity. Direct C-H functionalization, which avoids the pre-installation of a halide or

other activating group, represents a more efficient approach to molecular synthesis.[14][15]

Application Note: Silyl-Protected Directed ortho-
Metalation (DoM)
Directly functionalizing the benzene portion of the benzothiophene ring is challenging due to

the higher reactivity of the thiophene ring. Furthermore, direct lithiation of unsubstituted

benzothiophene with a strong base like n-butyllithium (n-BuLi) invariably results in

deprotonation at the most acidic C2 position. To overcome this, a "blocking group" strategy is

employed.[16][17]

By first installing a bulky trialkylsilyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl

(TIPS) group, at the C2 position, this site is effectively blocked.[17][18] This steric hindrance

prevents anion migration and allows a directed metalation to occur at a different position, such

as C7, when treated with a strong base.[16] The resulting C7-lithiated species is a powerful

nucleophile that can react with a wide range of electrophiles. The silyl group can then be easily

removed under acidic conditions, revealing the C7-functionalized product. This strategy

provides access to substitution patterns that are difficult to achieve by other means.

Protocol 3: Conceptual Workflow for Directed C7-
Functionalization
This protocol outlines the strategic steps for achieving C7 functionalization based on the silyl-

protection methodology described in the literature.[16]

Conceptual Steps:

C2-Silylation: React benzothiophene with a strong base (e.g., LDA) at low temperature (-78

°C) to deprotonate the C2 position, followed by quenching with a silyl chloride (e.g., TIPS-Cl).
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Directed C7-Lithiation: Treat the 2-TIPS-benzothiophene with n-BuLi in the presence of an

additive like tetramethylethylenediamine (TMEDA) in a non-polar solvent like hexane.

Causality: TMEDA chelates the lithium ion, increasing the kinetic basicity of n-BuLi and

directing the deprotonation to the C7 position.

Electrophilic Quench: Cool the C7-lithiated intermediate to low temperature (-78 °C) and add

the desired electrophile (e.g., an aldehyde, ketone, or CO₂).

Deprotection: Remove the TIPS protecting group, typically using an acid source like

trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF), to yield the final C7-

substituted benzothiophene.

Visualization: Silyl-Protection Strategy for C7-Lithiation
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Caption: Workflow for C7-functionalization via a C2-silyl protection strategy.
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Application Note: Metal-Free C3-Functionalization via S-
Oxide Activation
A novel and elegant metal-free strategy for C3-functionalization involves the temporary

activation of the benzothiophene core by oxidation.[4][19][20] Readily accessible

benzothiophenes can be oxidized to benzothiophene S-oxides. This modification fundamentally

alters the electronic properties of the ring system. In a process known as an "interrupted

Pummerer reaction," the S-oxide is activated (e.g., with an acid anhydride) and captures a

nucleophilic coupling partner (like a phenol or silane).[4] This intermediate then undergoes

a[13][13]-sigmatropic rearrangement, which delivers the coupling partner exclusively to the C3

position with complete regioselectivity.[4] This method is powerful because it avoids the use of

expensive transition metals and does not require the pre-installation of directing groups,

offering a green and highly selective alternative for C-C bond formation at the C3 position.[4]

[20]

Conclusion
The functionalization of the benzothiophene ring system is a rich and evolving field. From the

foundational electrophilic substitution reactions that provide key halogenated intermediates, to

the powerful and versatile metal-catalyzed cross-coupling methods that build molecular

complexity, chemists have a robust toolkit at their disposal. Furthermore, modern strategies

such as directed metalation using silyl protecting groups and innovative metal-free C-H

activations via S-oxide intermediates are pushing the boundaries of efficiency and selectivity.

Understanding the principles of regioselectivity, chemoselectivity, and the underlying

mechanisms behind these transformations is paramount for any researcher aiming to harness

the full potential of this privileged scaffold in the design of next-generation pharmaceuticals and

advanced materials.

References
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
Regioselective synthesis of C3 alkylated and aryl
Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-
Benzothiophene. Benchchem.
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as
Potential Therapeutic Agents. NIH.
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5364387/
https://pubmed.ncbi.nlm.nih.gov/28317882/
https://www.researchgate.net/publication/315462143_Regioselective_synthesis_of_C3_alkylated_and_arylated_benzothiophenes
https://pmc.ncbi.nlm.nih.gov/articles/PMC5364387/
https://pdf.benchchem.com/6234/Application_Notes_Protocols_Selective_Suzuki_Coupling_of_3_Bromo_7_Chloro_1_Benzothiophene.pdf
https://pdf.benchchem.com/6234/Application_Notes_Protocols_Selective_Suzuki_Coupling_of_3_Bromo_7_Chloro_1_Benzothiophene.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5364387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5364387/
https://www.researchgate.net/publication/315462143_Regioselective_synthesis_of_C3_alkylated_and_arylated_benzothiophenes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migr
An overview of benzo [b] thiophene-based medicinal chemistry.
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐
Oxides. PMC - NIH.
Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migr
Synthesis of Benzothiophene. ChemicalBook.
Catalytic synthetic approaches to benzo-fused thiophenes via C–H activ
Benzothiophene. Mol-Instincts.
Scope of benzothiophene derivatives.[a].
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical
Sciences.
TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. Tokyo Chemical
Industry UK Ltd.
Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion
Migration.
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cycliz
A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS
DERIV
Regioselective synthesis of C3 alkylated and aryl
Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
Functionalization and properties investigations of benzothiophene deriv
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–
Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b158624?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28759875/
https://pubmed.ncbi.nlm.nih.gov/28759875/
https://www.researchgate.net/publication/318647203_An_overview_of_benzo_b_thiophene-based_medicinal_chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene
Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC
[pmc.ncbi.nlm.nih.gov]

5. Functionalization and properties investigations of benzothiophene derivatives
[epubl.ktu.edu]

6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

7. grokipedia.com [grokipedia.com]

8. cdnsciencepub.com [cdnsciencepub.com]

9. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of
Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

10. benthamdirect.com [benthamdirect.com]

11. tandfonline.com [tandfonline.com]

12. researchgate.net [researchgate.net]

13. pdf.benchchem.com [pdf.benchchem.com]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

18. researchgate.net [researchgate.net]

19. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes & Protocols: Strategic
Functionalization of the Benzothiophene Ring System]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b158624#functionalization-of-the-
benzothiophene-ring-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38920062/
https://pubmed.ncbi.nlm.nih.gov/38920062/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5364387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5364387/
https://epubl.ktu.edu/object/elaba:198672828/index.html
https://epubl.ktu.edu/object/elaba:198672828/index.html
https://www.chemicalbook.com/article/synthesis-of-benzothiophene.htm
https://grokipedia.com/page/Benzothiophene
https://cdnsciencepub.com/doi/pdf/10.1139/v66-343
https://pmc.ncbi.nlm.nih.gov/articles/PMC9454903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9454903/
https://www.benthamdirect.com/content/journals/mc/10.2174/0115734064315107240603055845
https://www.tandfonline.com/doi/full/10.1080/10426507.2025.2605091?src=
https://www.researchgate.net/figure/Synthesis-of-benzothiophene-through-Suzuki-Miyaura-coupling-reaction_fig4_376572978
https://pdf.benchchem.com/6234/Application_Notes_Protocols_Selective_Suzuki_Coupling_of_3_Bromo_7_Chloro_1_Benzothiophene.pdf
https://www.researchgate.net/figure/Catalytic-synthetic-approaches-to-benzo-fused-thiophenes-via-C-H-activation_fig2_291424577
https://www.researchgate.net/figure/Scope-of-benzothiophene-derivativesa_tbl2_353358447
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2004-825609
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2004-825609
https://www.researchgate.net/publication/244558776_Lithiated_Benzothiophenes_and_Benzofurans_Require_2-Silyl_Protection_to_Avoid_Anion_Migration
https://pubmed.ncbi.nlm.nih.gov/28317882/
https://pubmed.ncbi.nlm.nih.gov/28317882/
https://www.researchgate.net/publication/315462143_Regioselective_synthesis_of_C3_alkylated_and_arylated_benzothiophenes
https://www.benchchem.com/product/b158624#functionalization-of-the-benzothiophene-ring-system
https://www.benchchem.com/product/b158624#functionalization-of-the-benzothiophene-ring-system
https://www.benchchem.com/product/b158624#functionalization-of-the-benzothiophene-ring-system
https://www.benchchem.com/product/b158624#functionalization-of-the-benzothiophene-ring-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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